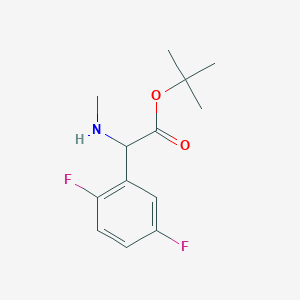![molecular formula C21H23N3OS B2760238 2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863594-13-2](/img/structure/B2760238.png)
2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as thiazolopyrimidine derivatives, involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component determine the reaction direction .Molecular Structure Analysis
The molecular structure of “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” can be determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds depend on the position and nature of substituents in the aldehyde component .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” can be determined using various spectroscopic techniques .Aplicaciones Científicas De Investigación
Antioxidant Properties
Thiazolo[5,4-b]pyridines, including our compound of interest, exhibit potent antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for developing therapeutic agents against oxidative stress-related diseases . Researchers are exploring their potential in preventing age-related disorders, neurodegenerative diseases, and cardiovascular conditions.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. It inhibits the growth of bacteria, fungi, and even some viruses. Scientists are investigating its mechanism of action and potential applications in developing novel antibiotics and antiviral drugs .
Herbicide Development
Thiazolo[5,4-b]pyridines have been evaluated as herbicides due to their selective activity against unwanted plant species. Researchers are studying their impact on weed control and their safety for non-target organisms and the environment. Our compound may contribute to sustainable agriculture by providing effective weed management options .
Anti-inflammatory Effects
Inflammation plays a central role in various diseases, from arthritis to cancer. Thiazolo[5,4-b]pyridines, including our compound, exhibit anti-inflammatory effects by modulating key pathways. Investigating their potential as anti-inflammatory agents could lead to new therapeutic strategies .
Antifungal Properties
Fungal infections pose a significant health challenge. Some thiazolo[5,4-b]pyridines have shown promising antifungal activity. Researchers are exploring their use in treating fungal skin infections, systemic mycoses, and other fungal diseases .
Antitumor Potential
Thiazolo[5,4-b]pyridines have attracted attention as potential antitumor agents. Their unique structure and biological activity make them intriguing candidates for cancer therapy. Researchers are investigating their effects on tumor cell growth, apoptosis, and metastasis inhibition .
Direcciones Futuras
The future directions for research on “2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds could involve studying the effect of substituents in the aromatic ring of the aldehyde component on the reaction course . This could lead to the synthesis of new compounds of this series, including potentially biologically active ones .
Mecanismo De Acción
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the thiazolo[5,4-b]pyridine core is biologically relevant and can interact with various receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Propiedades
IUPAC Name |
2-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-9-10-16(20-24-17-8-5-11-22-21(17)26-20)13-18(14)23-19(25)12-15-6-3-2-4-7-15/h5,8-11,13,15H,2-4,6-7,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCALFFZACWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)

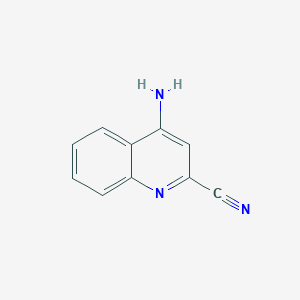
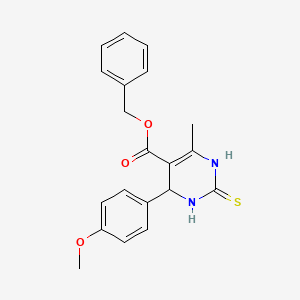
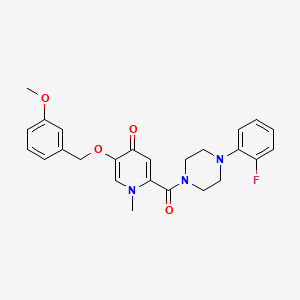
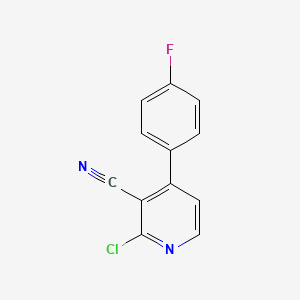
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)
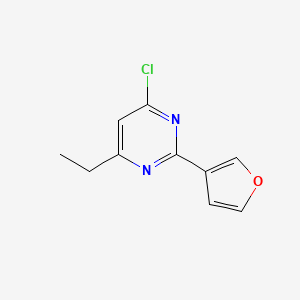
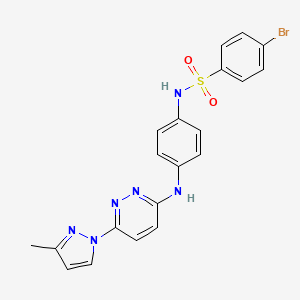
![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)

